molecular formula C10H10ClNO4 B13453110 2-Acetamido-4-chloro-5-methoxybenzoic acid CAS No. 62492-48-2

2-Acetamido-4-chloro-5-methoxybenzoic acid

Cat. No.: B13453110
CAS No.: 62492-48-2
M. Wt: 243.64 g/mol
InChI Key: WWIKBEBQURIVNW-UHFFFAOYSA-N
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Description

2-Acetamido-4-chloro-5-methoxybenzoic acid is an organic compound with the molecular formula C10H10ClNO4 It is a derivative of benzoic acid, featuring an acetamido group, a chlorine atom, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-chloro-5-methoxybenzoic acid typically involves the acylation of 4-amino-5-chloro-2-methoxybenzoic acid. One common method is to react 4-amino-5-chloro-2-methoxybenzoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4-chloro-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetamido group can be hydrolyzed to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include alcohols or amines.

Scientific Research Applications

2-Acetamido-4-chloro-5-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamido-4-chloro-5-methoxybenzoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, affecting their structure and function. The chlorine and methoxy groups can influence the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Acetamido-5-chloro-2-methoxybenzoic acid: Similar structure but different substitution pattern.

    2-Chloro-5-methoxybenzoic acid: Lacks the acetamido group.

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Ester derivative of the compound

Uniqueness

2-Acetamido-4-chloro-5-methoxybenzoic acid is unique due to the presence of both the acetamido and methoxy groups, which confer specific chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

62492-48-2

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

2-acetamido-4-chloro-5-methoxybenzoic acid

InChI

InChI=1S/C10H10ClNO4/c1-5(13)12-8-4-7(11)9(16-2)3-6(8)10(14)15/h3-4H,1-2H3,(H,12,13)(H,14,15)

InChI Key

WWIKBEBQURIVNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)O)OC)Cl

Origin of Product

United States

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